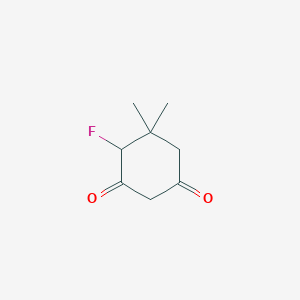
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is an organic compound with the molecular formula C8H11FO2 It is a derivative of 1,3-cyclohexanedione, where two methyl groups and one fluorine atom are substituted at the 5 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- typically involves the fluorination of 5,5-dimethyl-1,3-cyclohexanedione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
科学研究应用
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4,4-Dimethyl-1,3-cyclohexanedione: Similar structure but with different substitution patterns, leading to distinct chemical properties.
5,5-Dimethyl-2-fluoro-1,3-cyclohexanedione: Fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is unique due to the presence of both methyl groups and a fluorine atom, which confer specific reactivity and stability. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and can improve its binding affinity in biological systems, making it a valuable compound for various applications.
属性
CAS 编号 |
1755-16-4 |
|---|---|
分子式 |
C8H11FO2 |
分子量 |
158.17 g/mol |
IUPAC 名称 |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
InChI 键 |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
规范 SMILES |
CC1(CC(=O)CC(=O)C1F)C |
同义词 |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















